Dechloro perphenazine Dechloro perphenazine Dechloro perphenazine is the dechlorinated analogue of Perphenazine (P291100), an D2 dopamine receptor antagonist; α-adrenergic receptor antagonist and σ-receptor agonist.
Brand Name: Vulcanchem
CAS No.: 3533-97-9
VCID: VC0525489
InChI: InChI=1S/C21H27N3OS/c25-17-16-23-14-12-22(13-15-23)10-5-11-24-18-6-1-3-8-20(18)26-21-9-4-2-7-19(21)24/h1-4,6-9,25H,5,10-17H2
SMILES: C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO
Molecular Formula: C21H27N3OS
Molecular Weight: 369.5 g/mol

Dechloro perphenazine

CAS No.: 3533-97-9

Cat. No.: VC0525489

Molecular Formula: C21H27N3OS

Molecular Weight: 369.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dechloro perphenazine - 3533-97-9

Specification

CAS No. 3533-97-9
Molecular Formula C21H27N3OS
Molecular Weight 369.5 g/mol
IUPAC Name 2-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethanol
Standard InChI InChI=1S/C21H27N3OS/c25-17-16-23-14-12-22(13-15-23)10-5-11-24-18-6-1-3-8-20(18)26-21-9-4-2-7-19(21)24/h1-4,6-9,25H,5,10-17H2
Standard InChI Key RAUZVPIJXZDXLS-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO
Canonical SMILES C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO
Appearance Solid powder

Introduction

Structural and Physicochemical Properties

Dechloro perphenazine shares a phenothiazine backbone with perphenazine but lacks the chlorine substituent at the 2-position of the tricyclic ring. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC21H27N3OS\text{C}_{21}\text{H}_{27}\text{N}_{3}\text{OS}
Molecular Weight369.5 g/mol
Density1.3 g/cm³
Boiling Point580.4°C (estimated)
Melting Point353.39°C
SMILESC1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO

The absence of chlorine reduces electronegativity, potentially altering binding affinities and metabolic stability compared to perphenazine .

Synthesis and Industrial Production

Dechloro perphenazine is synthesized via reductive dechlorination of perphenazine using agents like sodium borohydride or catalytic hydrogenation . Industrial-scale production employs high-pressure reactors and continuous flow systems to optimize yield and purity. Key steps include:

  • Reduction: Removal of the chlorine atom under controlled conditions.

  • Purification: Chromatographic techniques to isolate the dechlorinated product.

This process minimizes by-products such as sulfoxides, which are common in phenothiazine derivatives .

Pharmacological Mechanism and Receptor Interactions

Dechloro perphenazine functions as a dopamine receptor antagonist, primarily targeting D2_2 and D3_3 subtypes, with additional activity at serotonin (5-HT2A_{2A}) and α-adrenergic receptors . Comparative receptor affinity data (Ki_i values) are inferred from perphenazine studies :

ReceptorPerphenazine Ki_i (nM)Dechloro Perphenazine (Estimated)
Dopamine D2_20.765Higher (due to reduced steric hindrance)
5-HT2A_{2A}5.6Similar
α1A_{1A}-Adrenergic10Moderate

The compound’s antipsychotic effects stem from D2_2 antagonism, while antiemetic properties arise from action at the chemoreceptor trigger zone .

Pharmacokinetics and Metabolism

Dechloro perphenazine undergoes hepatic metabolism via CYP2D6, with pathways including sulfoxidation, hydroxylation, and glucuronidation . Key pharmacokinetic parameters:

ParameterValueSource
Bioavailability~40% (oral)
Half-Life8–12 hours
Protein BindingHigh (lipophilic nature)

Genetic polymorphisms in CYP2D6 significantly impact metabolic rates, necessitating dose adjustments in clinical research settings .

Research Applications

Neurological Studies

Dechloro perphenazine is used to investigate dopamine signaling in schizophrenia and Parkinson’s disease models. Its reduced metabolic risk compared to second-generation antipsychotics makes it a viable candidate for long-term studies .

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